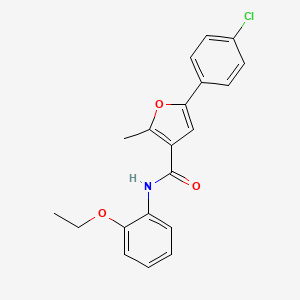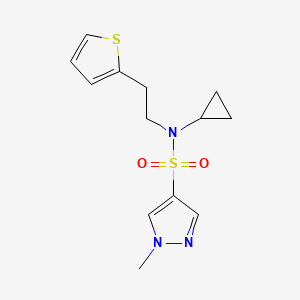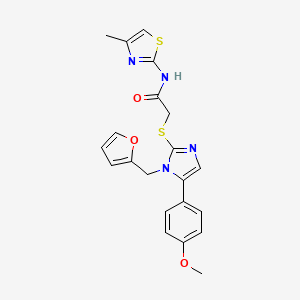![molecular formula C15H12N2O4 B2883112 1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone CAS No. 103248-97-1](/img/structure/B2883112.png)
1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone typically involves the base-catalyzed intramolecular nucleophilic substitution of the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids . This reaction yields dibenzo[b,f][1,4]oxazepin-11(10H)-ones, which can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The nitro group can be replaced by other nucleophiles such as O- and S-nucleophiles.
Common reagents and conditions used in these reactions include strong bases for nucleophilic substitution and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group and the oxazepine ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone can be compared with other dibenzo[b,f][1,4]oxazepines, such as:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: A precursor in the synthesis of the target compound.
3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Another derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)16-9-11-8-12(17(19)20)6-7-14(11)21-15-5-3-2-4-13(15)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZHSLYTYIXHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/new.no-structure.jpg)
![N-(1-Cyanocyclopropyl)-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide](/img/structure/B2883031.png)
![2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2883033.png)
![2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2883034.png)
![3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2883037.png)

![N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2883041.png)

![3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B2883043.png)

![5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2883047.png)

![3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea](/img/structure/B2883051.png)
![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)
